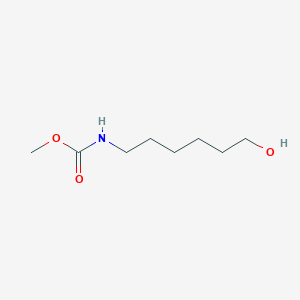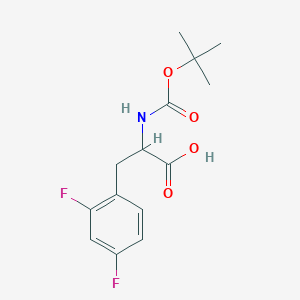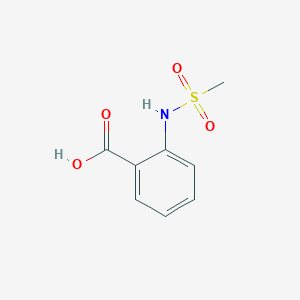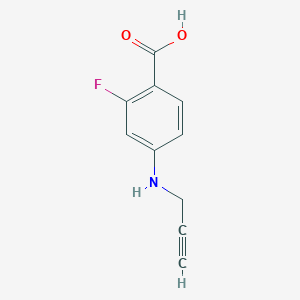![molecular formula C10H18O2 B063385 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone CAS No. 162061-50-9](/img/structure/B63385.png)
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone is a chemical compound that belongs to the family of cyclobutanones. It is an important intermediate for the synthesis of various pharmaceuticals and biologically active compounds.
Wirkmechanismus
The mechanism of action of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone is not well understood. However, it is believed to interact with specific receptors in the body and modulate their activity. It has been shown to have potent antiviral and anticancer activity, which may be attributed to its ability to inhibit the replication of viral and cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors, such as the cannabinoid receptor, which is involved in the regulation of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone. One potential direction is the development of novel drugs based on its structure and activity. Another direction is the investigation of its potential as a chiral ligand or catalyst. Furthermore, the elucidation of its mechanism of action and its interaction with specific receptors may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of 1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone can be achieved through several methods. One of the most commonly used methods is the reduction of 2-methylcyclobutanone with sodium borohydride in the presence of acetic acid. Another method involves the reaction of 2-methylcyclobutanone with ethyl magnesium bromide followed by hydrolysis. The yield of this compound can be improved by using a chiral auxiliary in the synthesis process.
Wissenschaftliche Forschungsanwendungen
1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone has been extensively studied for its potential applications in pharmaceuticals and biologically active compounds. It has been used as an intermediate for the synthesis of various drugs such as antiviral, anticancer, and anti-inflammatory agents. It has also been used as a building block for the synthesis of chiral ligands and catalysts.
Eigenschaften
| 162061-50-9 | |
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-[(1R,3R)-3-(2-hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone |
InChI |
InChI=1S/C10H18O2/c1-7(12)9-6-8(4-5-11)10(9,2)3/h8-9,11H,4-6H2,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
APCHSCKWXSUOQE-IUCAKERBSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CCO |
SMILES |
CC(=O)C1CC(C1(C)C)CCO |
Kanonische SMILES |
CC(=O)C1CC(C1(C)C)CCO |
Synonyme |
Ethanone, 1-[3-(2-hydroxyethyl)-2,2-dimethylcyclobutyl]-, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




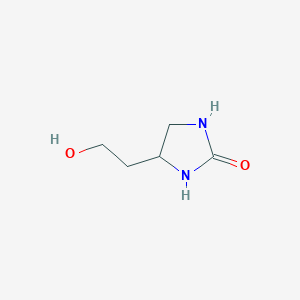
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)

